![molecular formula C22H26N4O6S B4021102 N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide](/img/structure/B4021102.png)
N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide
Description
This compound belongs to a class of chemicals that have garnered attention for their significant biological activities and potential therapeutic applications. Research in this area focuses on understanding the synthesis, structure, and functional properties of such compounds to harness their potential in various scientific and medicinal fields.
Synthesis Analysis
The synthesis of related benzamide compounds often involves strategic incorporation of sulfonyl and nitro groups to enhance specific chemical and biological properties. For instance, studies have reported the synthesis of benzamide inhibitors showing activity in biological models, indicating the potential for targeted synthesis strategies in developing compounds with desired activities (Cioffi et al., 2013; Cioffi et al., 2016).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's interactions and functionality. Techniques such as NMR, X-ray crystallography, and FTIR spectroscopy are commonly used for structural characterization, providing insights into the arrangement of atoms and the molecular geometry which are essential for predicting chemical behavior and reactivity (Buzarevski et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from studies on similar benzamide derivatives, where modifications in the molecular structure, such as the introduction of sulfonyl and nitro groups, have been shown to significantly impact their chemical properties and reactivity. These modifications can lead to enhanced biological activity, offering insights into the design of more effective chemical entities (Kobayashi et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the compound's molecular arrangement. Detailed analysis of these properties is essential for understanding the compound's behavior in different environments and for optimizing its application in various fields.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups. Studies on similar compounds provide a foundation for understanding how structural features impact chemical behavior, stability, and interaction with biological targets (Saeed et al., 2010).
properties
IUPAC Name |
N-cyclohexyl-2-[[2-(N-methylsulfonyl-3-nitroanilino)acetyl]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S/c1-33(31,32)25(17-10-7-11-18(14-17)26(29)30)15-21(27)24-20-13-6-5-12-19(20)22(28)23-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,23,28)(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMKWIOOORXVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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